molecular formula C21H26FN3O2 B6764223 N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide

Cat. No.: B6764223
M. Wt: 371.4 g/mol
InChI Key: UPPMNPKOBYGOAQ-UHFFFAOYSA-N
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Description

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide is a complex organic compound featuring a cyclopentyl group attached to a tetrahydroindazole ring, which is further linked to a 3-fluoro-4-methoxyphenyl acetamide moiety

Properties

IUPAC Name

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-2-(3-fluoro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-27-19-10-9-14(11-17(19)22)12-20(26)23-18-8-4-5-15-13-25(24-21(15)18)16-6-2-3-7-16/h9-11,13,16,18H,2-8,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPMNPKOBYGOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCCC3=CN(N=C23)C4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroindazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indazole ring can be oxidized to form different derivatives.

  • Reduction: Reduction reactions can be performed on specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the indazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ nucleophiles such as alkyl halides or amines.

Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indazole-3-carboxylic acid derivatives, while reduction could produce tetrahydroindazole derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the treatment of inflammatory or infectious diseases.

  • Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors in the body, leading to a cascade of biochemical reactions. The molecular pathways involved would need to be studied in detail to understand its full mechanism of action.

Comparison with Similar Compounds

  • N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)prop-2-enamide

  • N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

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